molecular formula C23H22N4O3S2 B607915 HA15

HA15

Cat. No.: B607915
M. Wt: 466.6 g/mol
InChI Key: LBSMEKVVMYSTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HA15 is a novel compound belonging to the class of thiazole benzenesulfonamides It has gained significant attention in the scientific community due to its potent anti-cancer propertiesBy inhibiting GRP78, this compound induces endoplasmic reticulum stress, leading to cancer cell death .

Mechanism of Action

Target of Action

HA15 is a potent and specific inhibitor of the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5 . This protein plays a crucial role in protein folding and maturation . It is highly expressed in malignant tumors, making it a promising target for cancer treatment .

Mode of Action

This compound binds to GRP78 and inhibits its ATPase activity . This interaction disrupts the UPR transducer–GRP78 complexes, resulting in constitutive UPR signaling and cell death exclusively in cancer cells .

Biochemical Pathways

The binding of this compound to GRP78 triggers the release of all three ER mediators and induces a partial inhibition of GRP78 ATPase activity . This leads to an increase in endoplasmic reticulum stress (ER Stress), which is generally activated in cancer cells due to an accumulation of misfolded proteins . The unfolded protein response (UPR) then triggers the expression of chaperone proteins, such as GRP78, calreticulin, and calnexin, which play a role in the adaption of the cell to ER stress .

Result of Action

This compound has been shown to decrease cell viability in a dose-dependent manner, suppress proliferation, and promote apoptosis . It induces autophagy and has high efficiency in inducing cell death and ER stress in BRAF-inhibitor-resistant melanoma cells . It also exhibits strong efficacy in melanoma cells, including those resistant to BRAF inhibitors .

Action Environment

The compound exerts cytotoxicity to a wide range of tumors, including prostate, breast, and colon cancers . The environment, including the type of cancer and the presence of resistance to other treatments, can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HA15 involves the formation of a thiazole ring and the subsequent attachment of a benzenesulfonamide group. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

HA15 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HA15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

HA15 is unique compared to other similar compounds due to its specific targeting of GRP78 and its potent anti-cancer properties. Similar compounds include:

This compound stands out due to its specificity for GRP78 and its ability to overcome drug resistance in cancer cells .

Properties

IUPAC Name

N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-15(28)24-23-25-20(14-31-23)16-7-4-8-17(13-16)26-32(29,30)22-12-6-9-18-19(22)10-5-11-21(18)27(2)3/h4-14,26H,1-3H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSMEKVVMYSTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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